Enhanced Lipophilicity via ortho-Trifluoromethyl Substitution
The target compound's predicted LogP value of 3.38 is significantly higher than that of the common para-substituted analog, 4-(trifluoromethyl)-DL-phenylalanine, which has a reported LogP of 1.52 . This 1.86 unit increase in LogP indicates a substantial enhancement in lipophilicity, a critical property for membrane permeability and target engagement in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.38 (Predicted) |
| Comparator Or Baseline | 4-(Trifluoromethyl)-DL-phenylalanine, LogP = 1.52 (Predicted) |
| Quantified Difference | 2.2-fold increase in LogP (3.38 vs 1.52) |
| Conditions | Calculated/predicted values from PreNDB and ChemSrc databases. |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability and potentially enhanced in vivo bioavailability, making this compound a more suitable candidate for developing orally available drug candidates or cell-permeable probes compared to less lipophilic analogs.
